2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a chlorophenyl group. Its intricate molecular arrangement suggests that it may have significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions.
Formation of the Final Compound: The final compound is formed by coupling the intermediate products through thiol-ene reactions or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyrimidine groups may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
- **2-({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
- **2-({5-[(3-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. The presence of the 3-chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H16ClN3O4S3 |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O4S3/c1-28-14-6-3-5-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-2-4-12(20)8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
FQKFHQHTJRAGGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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